N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
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Overview
Description
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a heterocyclic compound that features a pteridine core substituted with a 4-chlorophenyl group and a furan-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable pteridine derivative reacts with a 4-chlorophenyl halide.
Attachment of the furan-2-ylmethyl group: This can be accomplished through a coupling reaction, such as the Suzuki-Miyaura coupling, where a furan-2-ylmethyl boronic acid or ester reacts with a pteridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro groups on the pteridine core can be reduced to amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino-substituted pteridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N4-(4-bromophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.
N4-(4-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is unique due to the specific combination of substituents on the pteridine core, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the furan-2-ylmethyl group provides distinct electronic and steric properties that can affect its interaction with molecular targets and its overall stability .
Biological Activity
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine class. Pteridines are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pteridine core with a chlorophenyl group at the N4 position and a furan-2-ylmethyl group at the N2 position. Its structural formula can be represented as follows:
This structure contributes to its unique chemical properties and biological activities.
This compound primarily acts as an enzyme inhibitor. It is hypothesized to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. By blocking DHFR, this compound disrupts the production of tetrahydrofolate, leading to impaired cell proliferation and potential anticancer effects .
Anticancer Activity
Research indicates that compounds within the pteridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound inhibit various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition : Compounds have been evaluated using the sulforhodamine B (SRB) assay against several cancer cell lines, including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells. Results indicated that certain derivatives demonstrated potent antiproliferative activity in the nanomolar range .
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as TRKA and DYRK1A/1B. These kinases are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pteridines are known to exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of folate metabolism in microbial cells, similar to its action in cancer cells.
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Study | Findings | Cell Lines Tested |
---|---|---|
Study 1 | Potent inhibition of TRKA and DYRK1A/1B | A549, HCT116 |
Study 2 | Antimicrobial efficacy against E. coli | E. coli |
Study 3 | Significant antiproliferative activity | MDA-MB-231, SK-HEP-1 |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated a series of pteridine derivatives for their anticancer properties using a panel of six cancer cell lines. The results indicated that compounds with furan substituents exhibited enhanced potency compared to other structural analogs .
- Case Study on Enzyme Inhibition : Another investigation focused on the enzyme inhibition profile of pteridine derivatives against DHFR. The study revealed that specific substitutions at the pteridine core significantly affected binding affinity and inhibitory potency.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h1-9H,10H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTIPYPWFPQGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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